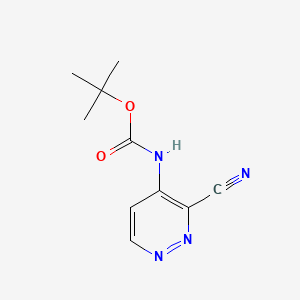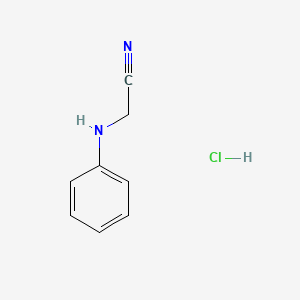
2-(Phenylamino)acetonitrile hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Phenylamino)acetonitrile hydrochloride is an organic compound with the molecular formula C8H9ClN2 It is a derivative of acetonitrile, where the hydrogen atoms are substituted with a phenylamino group and a hydrochloride group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylamino)acetonitrile hydrochloride typically involves the reaction of phenylamine with chloroacetonitrile in the presence of a base. The reaction proceeds as follows:
- Phenylamine is reacted with chloroacetonitrile in an organic solvent such as ethanol.
- A base, such as sodium hydroxide, is added to facilitate the nucleophilic substitution reaction.
- The reaction mixture is stirred at room temperature for several hours.
- The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods. One such method includes:
- Condensation reaction using ammonium chloride, formaldehyde, acetic acid, and sodium cyanide as raw materials.
- The reaction mixture is cooled to below 0°C, and sodium cyanide solution is added dropwise.
- Acetic acid is then added, and the reaction is continued at below 0°C for 1-2 hours.
- The product is filtered, centrifuged, and mixed with hydrogen chloride methanol solution to obtain the hydrochloride salt .
化学反应分析
Types of Reactions: 2-(Phenylamino)acetonitrile hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The phenylamino group can participate in nucleophilic substitution reactions.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding amides or acids.
Condensation: The compound can undergo condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in organic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Condensation: Catalysts such as natural halloysite nanotubes under solvent-free conditions.
Major Products:
Amides and Acids: Hydrolysis of the nitrile group.
Heterocyclic Compounds: Formation of nitrogen-containing heterocycles through condensation reactions.
科学研究应用
2-(Phenylamino)acetonitrile hydrochloride has diverse applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing various organic compounds and heterocycles.
Medicinal Chemistry: Investigated for its potential as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-(Phenylamino)acetonitrile hydrochloride involves its interaction with molecular targets through its functional groups:
Nucleophilic Attack: The phenylamino group can act as a nucleophile, attacking electrophilic centers in other molecules.
Hydrolysis: The nitrile group can be hydrolyzed, leading to the formation of amides or acids, which can further interact with biological targets.
相似化合物的比较
Aminoacetonitrile: Similar structure but lacks the phenyl group.
Cyanoacetamide Derivatives: Similar reactivity due to the presence of the nitrile group.
属性
IUPAC Name |
2-anilinoacetonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2.ClH/c9-6-7-10-8-4-2-1-3-5-8;/h1-5,10H,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNJRSUAEKXEHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
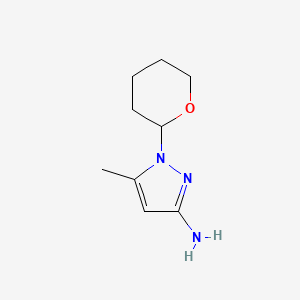
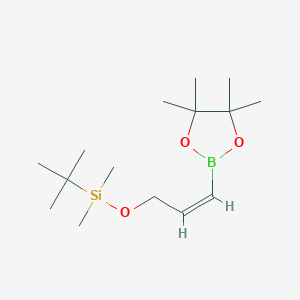
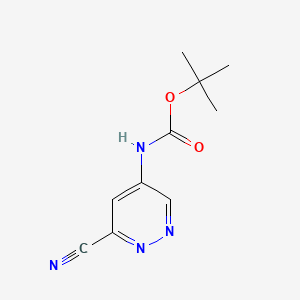
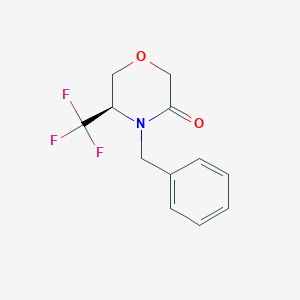
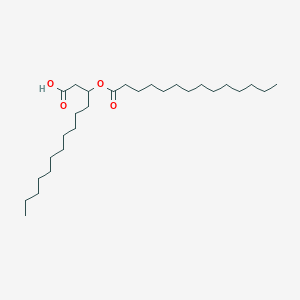
![(E)-4,4-dimethyl-1-[4-(trifluoromethyl)phenyl]pent-1-en-3-one](/img/structure/B8266438.png)
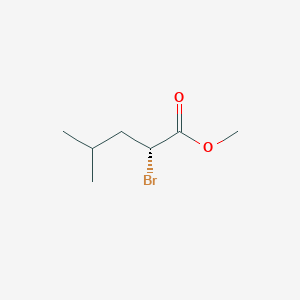
![Tert-butyl N-[(2S)-2-hydroxy-2-(4-hydroxy-3-nitrophenyl)ethyl]carbamate](/img/structure/B8266446.png)
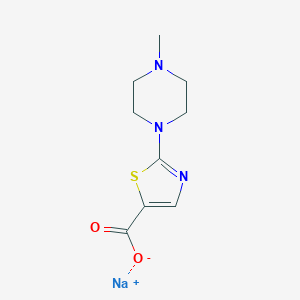
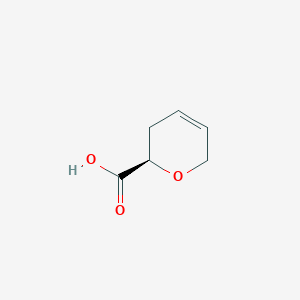
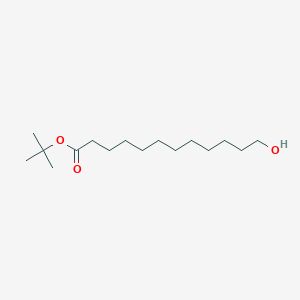
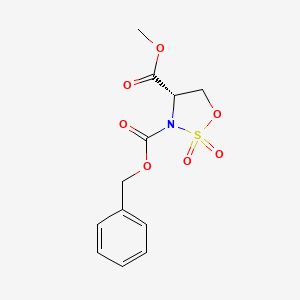
![3-Chloro-1-[(4-methoxyphenyl)methyl]-4-nitropyrazole](/img/structure/B8266495.png)
